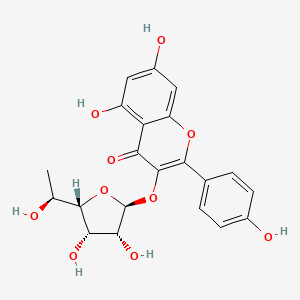
3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kaempferol-3-O-alpha-L-rhamnopranoside can be isolated from plant sources through extraction and purification processes. The leaves of Pithecellobium dulce, for example, are extracted with methanol and fractionated with different solvents. The compound is then isolated using column chromatography from the ethyl acetate fraction .
Industrial Production Methods
Industrial production of kaempferol-3-O-alpha-L-rhamnopranoside typically involves large-scale extraction from plant materials. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Kaempferol-3-O-alpha-L-rhamnopranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of kaempferol-3-O-alpha-L-rhamnopranoside, each with unique pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Kaempferol-3-O-alpha-L-rhamnopranoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and as a precursor in the synthesis of other flavonoid derivatives.
Biology: It is studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: It has shown potential as an anticancer, antioxidant, and anti-inflammatory agent.
Wirkmechanismus
Kaempferol-3-O-alpha-L-rhamnopranoside exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Kaempferol-3-O-alpha-L-rhamnopranoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Kaempferol: The aglycone form of kaempferol-3-O-alpha-L-rhamnopranoside, known for its broad spectrum of biological activities.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
Kaempferol-3-O-alpha-L-rhamnopranoside stands out due to its unique combination of glycosylation and pharmacological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5041-73-6 |
|---|---|
Molekularformel |
C21H20O10 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8(22)18-16(27)17(28)21(30-18)31-20-15(26)14-12(25)6-11(24)7-13(14)29-19(20)9-2-4-10(23)5-3-9/h2-8,16-18,21-25,27-28H,1H3/t8-,16-,17+,18-,21-/m0/s1 |
InChI-Schlüssel |
FFFIPDPCGREKEW-JMBFVMJTSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1[C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















